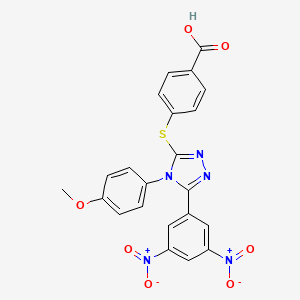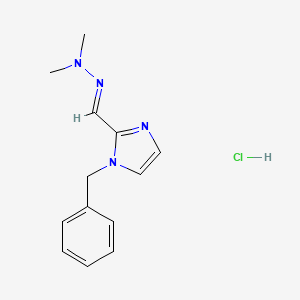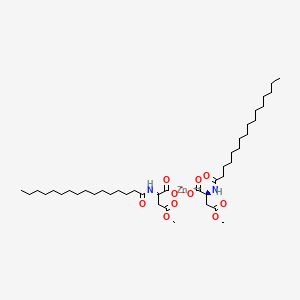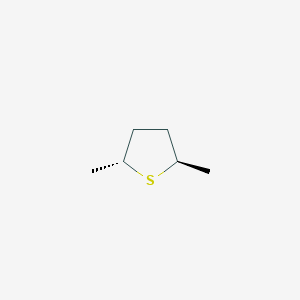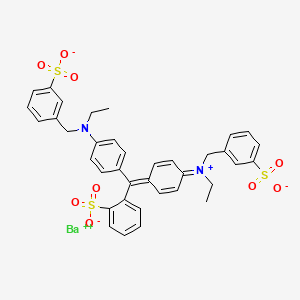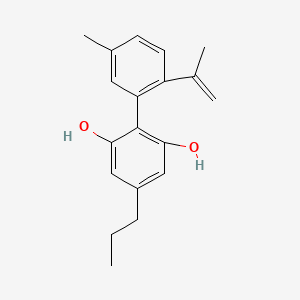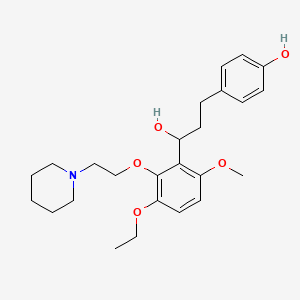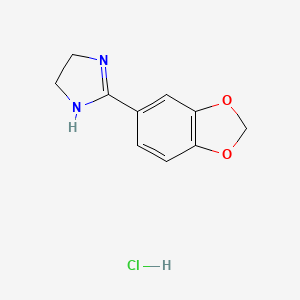
1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-5-yl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “K-4010” is a high-grade naphthenic rubber oil, often used as a plasticizer in various industrial applications. It is derived from naphthenic base crude oil and is known for its excellent solvency, low pour point, and high degree of solvency for heavier viscosities . This compound is particularly valued in the rubber and plastic industries for its ability to enhance the flexibility and durability of materials.
準備方法
Synthetic Routes and Reaction Conditions
K-4010 is synthesized from naphthenic base crude oil through a series of distillation and hydrogenation processes. The crude oil undergoes atmospheric and vacuum distillation to separate the appropriate fractions. These fractions are then subjected to high-pressure hydrogenation to remove impurities and stabilize the oil .
Industrial Production Methods
The industrial production of K-4010 involves large-scale distillation and hydrogenation units. The process begins with the distillation of naphthenic base crude oil to obtain the desired fractions. These fractions are then hydrogenated under high pressure to produce the final product. The production process is designed to ensure high purity and consistency in the quality of the oil .
化学反応の分析
Types of Reactions
K-4010 primarily undergoes substitution reactions due to its naphthenic structure. It can react with various reagents to form different derivatives. Common reactions include:
Hydrogenation: The addition of hydrogen to the compound to saturate the naphthenic rings.
Oxidation: Reaction with oxygen or oxidizing agents to form oxygenated derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum at high pressure and temperature.
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the desired derivative.
Major Products Formed
Hydrogenated derivatives: More stable and saturated forms of the original compound.
Oxygenated derivatives: Compounds with added oxygen functionalities, which can alter the physical and chemical properties.
Substituted derivatives: Compounds with new functional groups replacing hydrogen atoms, leading to a variety of new materials.
科学的研究の応用
K-4010 has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the production of medical-grade plastics and rubber materials.
Industry: Widely used in the rubber and plastic industries to enhance the flexibility, durability, and performance of products
作用機序
The mechanism of action of K-4010 involves its ability to interact with polymer chains, increasing their flexibility and reducing brittleness. The naphthenic structure allows it to penetrate and swell the polymer matrix, enhancing the overall properties of the material. This interaction is primarily physical, with the compound acting as a plasticizer to improve the material’s performance .
類似化合物との比較
Similar Compounds
Polyvinyl Chloride (PVC): A widely used plastic with similar applications in the industry.
Ethylene Propylene Diene Monomer (EPDM): Another rubber compound used for its flexibility and durability.
Natural Rubber (NR): A natural alternative with similar properties but different chemical composition.
Uniqueness
K-4010 stands out due to its high solvency, low pour point, and excellent compatibility with various polymers. Unlike natural rubber, it offers more consistent quality and performance. Compared to synthetic rubbers like EPDM, K-4010 provides better solvency and flexibility, making it a preferred choice in many industrial applications .
特性
CAS番号 |
103125-02-6 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10;/h1-2,5H,3-4,6H2,(H,11,12);1H |
InChIキー |
WLVSDFGSVIVTPE-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC3=C(C=C2)OCO3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


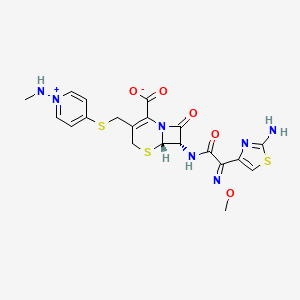
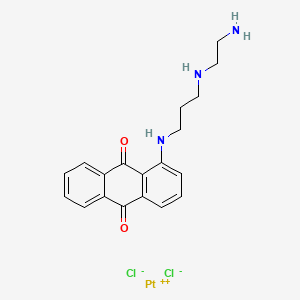
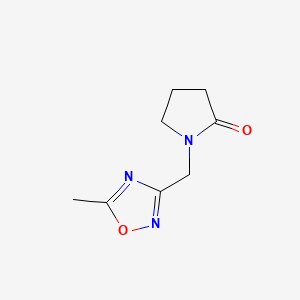
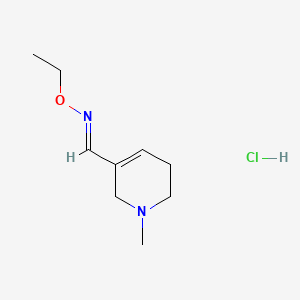
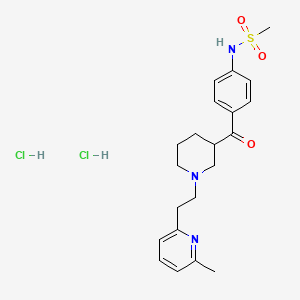
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
